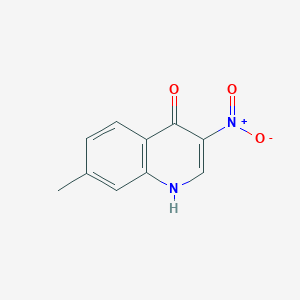

7-Methyl-3-nitroquinolin-4-ol

説明

Structure

3D Structure

特性

分子式 |

C10H8N2O3 |

|---|---|

分子量 |

204.18 g/mol |

IUPAC名 |

7-methyl-3-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C10H8N2O3/c1-6-2-3-7-8(4-6)11-5-9(10(7)13)12(14)15/h2-5H,1H3,(H,11,13) |

InChIキー |

UHNGNAKCLOWVMQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] |

正規SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CN2)[N+](=O)[O-] |

製品の起源 |

United States |

Structural Characterization and Crystallographic Analysis of 7-Methyl-3-nitroquinolin-4-ol: A Methodological Whitepaper

Executive Summary

7-Methyl-3-nitroquinolin-4-ol (CAS 50332-60-0) is a highly versatile heterocyclic organic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol [1]. Featuring a quinoline core substituted with a 3-nitro group, a 4-hydroxyl group, and a 7-methyl group, it serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including TLR7/8 agonists and LRRK2 inhibitors[1][2]. Understanding its three-dimensional solid-state architecture is essential for predicting its reactivity, solubility, and interaction pathways. This whitepaper provides an in-depth, self-validating methodological guide for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, emphasizing the mitigation of its inherent stability issues and the resolution of its complex tautomeric behavior.

Physicochemical Stability and Pre-Crystallization Mitigation

Nitroaromatic compounds are notoriously susceptible to environmental degradation. Before initiating crystallization, it is imperative to validate the integrity of the bulk material to ensure that the resulting structural data reflects the pure compound rather than a degradation product.

-

Causality of Degradation: The nitro group is highly sensitive to photolytic cleavage and hydrolysis. UV-Vis light exposure can induce the excitation of the nitro group, leading to radical formation or nitro-to-nitrite isomerization[1].

-

Self-Validating Protocol: Conduct accelerated stability studies following ICH Q1B guidelines prior to solvent dissolution. Expose a micro-sample to 1.2 million lux·hours of UV-Vis light and monitor the degradation profile via HPLC[1].

-

Validation Check: A purity retention of >99% validates the bulk powder for crystallographic studies. To mitigate further thermal and photolytic degradation during the study, all validated samples must be stored at 40°C in amber vials[1].

Supramolecular Chemistry: Tautomerism and Hydrogen Bonding Networks

The structural elucidation of 7-methyl-3-nitroquinolin-4-ol is fundamentally complicated by keto-enol tautomerization. The molecule exists in a dynamic equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms[3].

In the crystalline state, this phenomenon often manifests as a disordered structure over two states, where the acidic proton is shared between the oxygen and nitrogen atoms of adjacent molecules[3].

-

Mechanistic Insight: The crystal lattice is primarily stabilized by short intermolecular hydrogen bonds (e.g., O···O distances of ~2.44 Å)[3]. These acid-base units link via N—H···O and C—H···O hydrogen bonds to form extended tape structures along the crystallographic axes[4].

-

π−π Stacking: These one-dimensional tapes stack into parallel layers driven by π−π interactions between the electron-deficient nitro-substituted quinoline rings, with typical centroid-centroid distances ranging from 3.55 to 3.90 Å[4].

Figure 2: Supramolecular assembly logic driven by tautomerism and non-covalent interactions.

Experimental Workflows: From Crystal Growth to SCXRD

To accurately resolve the tautomeric disorder and hydrogen bonding network, a rigorous SCXRD workflow must be employed.

Protocol 1: Thermodynamic Crystal Growth

-

Solvent Selection: Dissolve 50 mg of 7-methyl-3-nitroquinolin-4-ol in a 1:1 mixture of Dichloromethane (DCM) and Methanol.

-

Causality: DCM provides the necessary solubility for the rigid aromatic core, while Methanol acts as a hydrogen-bond donor/acceptor to mediate the keto-enol equilibrium and facilitate ordered packing.

-

-

Vapor Diffusion: Place the primary uncapped vial inside a larger sealed chamber containing Hexane (anti-solvent).

-

Incubation: Maintain the chamber at 4°C in absolute darkness for 72 hours.

-

Causality: Slow vapor diffusion minimizes defect formation, while the dark environment prevents the aforementioned photolytic degradation of the nitro group[1].

-

-

Validation Check: Inspect the harvested crystals under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform optical extinction when rotated by 90°. If the crystal remains bright or shows mosaic patterns, it is twinned and must be discarded.

Protocol 2: Data Collection and Refinement

-

Cryo-Mounting: Harvest a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) and immediately immerse it in Paratone-N oil. Mount it on a MiTeGen loop and transfer it to a 100 K nitrogen cold stream.

-

Causality: The oil prevents solvent evaporation and atmospheric oxidation. Cryo-cooling to 100 K minimizes atomic displacement parameters (ADPs), which is absolutely critical for resolving the highly mobile, disordered hydrogen atoms involved in tautomerization.

-

-

Diffraction: Collect data using a diffractometer (e.g., Bruker APEX) equipped with Mo Kα radiation ( λ=0.71073 Å)[2]. Utilize ω and ϕ scans to ensure >99% data completeness.

-

Integration & Absorption Correction: Process the frames using the instrument's software suite (e.g., APEX3) and apply a multi-scan absorption correction (SADABS).

-

Validation Check: An internal agreement factor ( Rint ) of < 0.05 validates the integration quality. A value > 0.10 suggests poor crystal quality or incorrect unit cell determination.

-

-

Structure Solution & Refinement: Solve the structure using direct methods via the SHELX software suite (SHELXT) and perform full-matrix least-squares refinement on F2 using SHELXL[2].

-

Hydrogen Atom Treatment: Locate the tautomeric hydrogen atom directly from the difference-Fourier map. If disordered, model it over two positions (e.g., O-bound and N-bound) with constrained occupancies (0.5/0.5) to accurately reflect the keto-enol states[3].

Figure 1: Step-by-step SCXRD workflow for 7-Methyl-3-nitroquinolin-4-ol structural analysis.

Quantitative Data Summary

The following table outlines the benchmark crystallographic parameters expected for high-purity nitroquinolin-4-ol derivatives. These values serve as a comparative baseline to validate the success of the refinement process[2][3][4].

Table 1: Representative Crystallographic Parameters for Nitroquinolin-4-ol Derivatives

| Parameter | Typical Value / Range | Causality / Significance |

| Crystal System | Monoclinic / Triclinic | Low symmetry is typical due to highly directional hydrogen bonding networks. |

| Space Group | P21/c or P1ˉ | Facilitates dense packing and inversion symmetry required for π−π stacking. |

| Temperature | 100(2) K | Freezes thermal motion, allowing for precise mapping of electron density. |

| Radiation | Mo Kα ( λ=0.71073 Å) | Standard for small organic molecules; significantly reduces absorption effects. |

| R1 (Final) | < 0.05 | Indicates a high-quality structural model with excellent agreement to observed data. |

| wR2 | < 0.15 | Accounts for all data ( F2 ), confirming the overall stability of the refinement. |

| Goodness-of-Fit (S) | 0.95 – 1.05 | Validates that the weighting scheme applied during least-squares refinement is appropriate. |

Advanced Analysis: Hirshfeld Surface Mapping

To fully bridge the gap between single-crystal data and bulk pharmaceutical properties (e.g., solubility, tableting behavior), the finalized SCXRD data should be subjected to Hirshfeld surface analysis[4]. By mapping the surface over the shape-index and dnorm , researchers can visualize and quantify the exact contributions of intermolecular interactions. The distinct deep red spots on the dnorm surface will pinpoint the exact locations of the strong O-H···O and N-H···O hydrogen bonds, definitively validating the supramolecular tape structure and providing actionable insights for structure-activity relationship (SAR) studies[3][4].

References

- Source: benchchem.

- Source: nih.

- A disordered structure over two states of 4-chloro-2-nitrobenzoic acid–quinolin-4(1H)

- Source: google.com (Google Patents)

Sources

- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]

- 2. WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors - Google Patents [patents.google.com]

- 3. Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline: a disordered structure over two states of 4-chloro-2-nitrobenzoic acid–quinolin-4(1H)-one (1/1) and 4-hydroxyquinolinium 4-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

Comprehensive Spectroscopic Profiling of 7-Methyl-3-nitroquinolin-4-ol: NMR, IR, and MS Characterization

Executive Summary

7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0), frequently represented by its tautomeric form 7-methyl-3-nitro-1H-quinolin-4-one , is a high-value heterocyclic intermediate utilized extensively in the synthesis of Toll-like receptor (TLR) agonists and other pharmaceutical entities[1][2]. Due to the profound electron-withdrawing nature of the nitro group and the inherent keto-enol tautomerism of the quinoline core, analytical characterization requires a rigorous, multi-modal spectroscopic approach.

This technical guide provides an authoritative framework for the structural elucidation of 7-methyl-3-nitroquinolin-4-ol using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind the spectral features—such as anisotropic deshielding and proton exchange dynamics—researchers can establish self-validating analytical workflows.

Structural Dynamics: The Keto-Enol Tautomerism

A fundamental principle dictating the spectroscopic behavior of 4-hydroxyquinolines is their tautomeric equilibrium. In polar aprotic solvents (such as DMSO- d6 ) and in the solid state, 7-methyl-3-nitroquinolin-4-ol exists predominantly as the keto tautomer (4-quinolone) rather than the enol form (4-hydroxyquinoline)[3].

The stabilization of the keto form is driven by intermolecular hydrogen bonding and the strong electron-withdrawing effect of the C-3 nitro group, which increases the acidity of the N-H proton. This dynamic fundamentally alters the expected NMR and IR profiles, shifting the analytical focus from a hydroxyl (-OH) group to a conjugated lactam (N-H and C=O) system.

Tautomeric equilibrium of 7-methyl-3-nitroquinolin-4-ol and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Profiling

The 1 H and 13 C NMR spectra of 3-nitroquinolones are highly characteristic due to the combined anisotropic and inductive effects of the nitro and carbonyl groups[4].

Causality of Chemical Shifts

-

The H-2 Proton: The proton at the C-2 position is uniquely situated between the endocyclic nitrogen and the C-3 nitro group. The strong electron-withdrawing nature of the −NO2 group, combined with the deshielding cone of the adjacent carbonyl, pushes the H-2 signal far downfield to approximately δ 9.15 ppm as a sharp singlet[4].

-

The N-H Proton: Because the compound exists as a quinolone in DMSO- d6 , a highly deshielded N-H proton is observed around δ 12.8 ppm. This broad singlet is susceptible to exchange with D 2 O.

-

Aromatic System: The C-4 carbonyl exerts a peri-deshielding effect on the H-5 proton, shifting it downfield relative to H-6 and H-8.

Table 1: Expected 1 H and 13 C NMR Assignments (DMSO- d6 )

| Position | 1 H NMR ( δ , ppm, 500 MHz) | Multiplicity & Coupling ( J in Hz) | 13 C NMR ( δ , ppm, 125 MHz) | Structural Rationale |

| N-H | ~12.80 | Broad singlet (1H) | - | Quinolone tautomer; H-bonded |

| C-2 | ~9.15 | Singlet (1H) | ~145.0 | Highly deshielded by NO 2 and N |

| C-3 | - | - | ~130.0 | Quaternary carbon bearing NO 2 |

| C-4 | - | - | ~168.0 | Conjugated lactam carbonyl |

| C-5 | ~8.15 | Doublet (1H, J≈8.5 ) | ~126.5 | Peri-deshielded by C-4 carbonyl |

| C-6 | ~7.30 | Doublet of doublets (1H, J≈8.5,1.5 ) | ~125.0 | Ortho to methyl group |

| C-7 | - | - | ~143.5 | Quaternary carbon bearing CH 3 |

| C-8 | ~7.45 | Doublet (1H, J≈1.5 ) | ~118.0 | Meta coupling to H-6 |

| 7-CH 3 | ~2.45 | Singlet (3H) | ~21.5 | Benzylic methyl group |

(Note: Exact chemical shifts may vary slightly based on concentration and temperature. Variable-temperature NMR (VT-NMR) can be used to track proton exchange dynamics[3].)

Fourier-Transform Infrared (FTIR) Spectroscopy

Solid-state ATR-FTIR is the premier method for confirming the tautomeric state of the compound without solvent interference.

Causality of Vibrational Modes

If the compound existed primarily as an enol, a sharp, free -OH stretch would be visible >3500 cm −1 . Instead, the spectrum is dominated by a broad N-H stretching band and a strong, conjugated C=O stretch, confirming the 4-quinolone structure. Furthermore, the nitro group yields two unmistakable bands due to symmetric and asymmetric N-O stretching.

Table 2: Key FTIR Diagnostic Bands (ATR, Solid State)

| Wavenumber (cm −1 ) | Intensity | Assignment | Diagnostic Significance |

| 3200 – 2800 | Broad, Medium | N-H stretch | Confirms keto tautomer; indicates strong intermolecular H-bonding. |

| ~1630 | Strong | C=O stretch | Characteristic of a conjugated lactam (quinolone) carbonyl. |

| ~1520 | Strong | Asymmetric NO 2 stretch | Primary confirmation of the nitro group at C-3. |

| ~1340 | Strong | Symmetric NO 2 stretch | Secondary confirmation of the nitro group. |

| ~830 | Medium | C-H out-of-plane bend | Characteristic of 1,2,4-trisubstituted aromatic rings. |

High-Resolution Mass Spectrometry (LC-HRMS)

Mass spectrometry provides definitive confirmation of the molecular formula ( C10H8N2O3 , Exact Mass: 204.0535 Da)[5][6].

Causality of Fragmentation

Under Electrospray Ionization (ESI) in positive mode, the molecule readily protonates to form the [M+H]+ ion at m/z 205.0608[5]. The fragmentation of nitroaromatics is highly predictable: the radical nature of the nitro group often leads to the initial loss of a nitric oxide radical ( −NO∙ , 30 Da) via a nitro-nitrite rearrangement, or the loss of a nitro radical ( −NO2∙ , 46 Da). Subsequent fragmentation typically involves the extrusion of carbon monoxide ( −CO , 28 Da) from the quinolone core.

Primary ESI-MS/MS fragmentation pathways for 7-methyl-3-nitroquinolin-4-ol.

Table 3: ESI-MS Adducts and Fragments

| Ion Species | Theoretical m/z | Relative Abundance | Origin / Loss |

| [M+H]+ | 205.0608 | 100% (Base Peak) | Protonated parent molecule[5] |

| [M−H]− | 203.0462 | Variable (ESI-) | Deprotonated parent molecule[5] |

| [M+Na]+ | 227.0427 | Low | Sodium adduct[5] |

| Fragment 1 | 175.06 | Medium | Loss of NO ( −30 Da) |

| Fragment 2 | 159.06 | High | Loss of NO 2 ( −46 Da) |

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols must be adhered to when characterizing 7-methyl-3-nitroquinolin-4-ol.

Protocol A: NMR Sample Preparation and Acquisition

-

Solvent Selection: Weigh exactly 10–15 mg of the compound. Dissolve entirely in 0.6 mL of high-purity DMSO- d6 (99.9% atom D) containing 0.03% v/v TMS as an internal standard. Rationale: The compound's polarity and hydrogen-bonding nature make it poorly soluble in CDCl 3 .

-

Sample Homogenization: Sonicate the NMR tube for 2 minutes to ensure complete dissolution. Visually inspect for particulates, as undissolved material will degrade magnetic field homogeneity.

-

Acquisition Parameters ( 1 H): Set the spectrometer (e.g., 500 MHz) to a probe temperature of 298 K. Use a standard 1D sequence (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the N-H proton. Acquire 16–32 scans.

-

D 2 O Exchange (Optional): To definitively assign the N-H peak at ~12.8 ppm, add 1 drop of D 2 O to the NMR tube, shake vigorously, and re-acquire the spectrum. The peak at 12.8 ppm will disappear due to deuterium exchange.

Protocol B: ATR-FTIR Analysis

-

Background Collection: Clean the diamond or zinc selenide (ZnSe) ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm −1 .

-

Sample Application: Place 2–3 mg of the solid powder directly onto the ATR crystal.

-

Compression: Lower the pressure anvil until the clutch slips, ensuring optimal optical contact between the solid and the crystal. Rationale: Poor contact results in weak signals, particularly in the high-frequency N-H stretching region.

-

Acquisition: Collect the sample spectrum (32 scans, 4 cm −1 resolution). Apply an ATR correction algorithm during post-processing to adjust for penetration depth variations across the wavelength range.

Protocol C: LC-HRMS Workflow

-

Sample Prep: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

-

Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.

-

Data Acquisition: Scan from m/z 100 to 1000. For MS/MS fragmentation, isolate the parent ion (m/z 205.06) and apply a collision energy ramp of 15–30 eV using Argon as the collision gas.

References

- 7-Methyl-3-nitroquinolin-4-ol | Supplier - Benchchem. Benchchem.

- 7-methyl-3-nitroquinolin-4-ol (C10H8N2O3) - PubChemLite. Université du Luxembourg.

- UHNGNAKCLOWVMQ-UHFFFAOYSA-N - Explore - PubChemLite. Université du Luxembourg.

- Toll-like Receptor-8 Agonistic Activities in C2, C4, and C8 Modified Thiazolo[4,5-c]quinolines. ResearchGate.

- Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Pharmacology & Translational Science.

- Structure−Activity Relationships Towards the Identification of High-Potency Selective Human Toll-Like Receptor-7 Agonist. ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - 7-methyl-3-nitroquinolin-4-ol (C10H8N2O3) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - UHNGNAKCLOWVMQ-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

In silico prediction of 7-Methyl-3-nitroquinolin-4-ol bioactivity

In Silico Prediction of 7-Methyl-3-nitroquinolin-4-ol Bioactivity: A Computational Framework for Polypharmacology

In the landscape of rational drug design, quinoline derivatives occupy a privileged chemical space due to their diverse biological activities, ranging from antimicrobial to antineoplastic effects. Specifically, 7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) presents a highly reactive and structurally fascinating polypharmacological profile[1]. As a Senior Application Scientist, I approach the in silico evaluation of this compound not merely as a sequence of software executions, but as a rigorous, thermodynamically grounded investigation into its molecular causality.

This technical guide delineates a self-validating computational pipeline designed to predict, quantify, and validate the bioactivity of 7-Methyl-3-nitroquinolin-4-ol. By interrogating the specific electronic and steric contributions of its functional groups, we can map its pharmacological trajectory before a single in vitro assay is performed.

Structural Causality and Pharmacophore Rationale

To accurately predict the bioactivity of 7-Methyl-3-nitroquinolin-4-ol, we must first deconstruct the causality of its structural moieties. The molecule (C₁₀H₈N₂O₃, MW: 204.18 g/mol ) is not a passive binder; it is an active participant in the target's microenvironment[1].

-

The 4-Hydroxyl Group (Metal Chelation): The 4-hydroxyquinoline core is a well-documented platform for coordinating with divalent cations[1]. In metalloenzymes such as Methionine Aminopeptidase (often targeted by similar nitroquinolines[2]) or bacterial DNA Gyrase[3], this hydroxyl group acts as a potent hydrogen-bond donor and metal chelator, anchoring the scaffold deep within the active site.

-

The 3-Nitro Group (Electronic Modulation & Oxidative Stress): The nitro group at the 3-position is the primary driver of the molecule's unique biological activity[1]. As a strongly electron-withdrawing group, it lowers the pKa of the adjacent 4-hydroxyl group, enhancing its chelating ability at physiological pH. Furthermore, nitroaromatics are notorious for undergoing enzymatic single-electron reduction, generating reactive oxygen species (ROS) that induce localized oxidative stress and subsequent cellular apoptosis.

-

The 7-Methyl Group (Lipophilic Anchoring): While the hydroxyl and nitro groups handle electrostatic and covalent-like interactions, the 7-methyl group dictates the molecule's desolvation penalty and lipophilicity. It acts as a hydrophobic anchor, driving the molecule into lipophilic sub-pockets of the target protein, thereby increasing the residence time of the drug-target complex.

Caption: Mechanistic pathway mapping of 7-Methyl-3-nitroquinolin-4-ol structural moieties to bioactivity.

Quantitative Physicochemical and ADMET Profiling

Before initiating complex molecular dynamics, we must establish the baseline pharmacokinetic viability of the compound. The topological polar surface area (TPSA) of 74.9 Ų suggests excellent membrane permeability, striking a balance between aqueous solubility and lipid bilayer traversal[1].

The following table summarizes the predicted quantitative data critical for oral bioavailability and drug-likeness, calculated using consensus in silico ADMET predictors (e.g., SwissADME, pkCSM).

| Physicochemical Property | Predicted Value | Pharmacological Implication |

| Molecular Weight | 204.18 g/mol | Highly favorable for oral absorption (Passes Lipinski’s Rule of 5) |

| TPSA | 74.9 Ų | Optimal for intestinal absorption; potential for Blood-Brain Barrier (BBB) penetration |

| LogP (Consensus) | 2.15 | Balanced lipophilicity, preventing excessive sequestration in adipose tissue |

| H-Bond Donors | 1 | Directed target anchoring via the 4-hydroxyl group |

| H-Bond Acceptors | 4 | Multiple interaction vectors via nitro oxygens and quinoline nitrogen |

| Rotatable Bonds | 0 | High structural rigidity, resulting in a low entropic penalty upon target binding |

Self-Validating In Silico Methodologies

To ensure trustworthiness, computational predictions cannot exist in a vacuum. Every step in the following workflows is designed as a self-validating system, meaning the protocol includes internal controls to verify its own accuracy before proceeding to the next phase.

Caption: Self-validating in silico workflow for predictive bioactivity and thermodynamic profiling.

Protocol 1: Quantum Mechanical Ligand Preparation

Causality: Standard 3D conformer generators often fail to accurately predict the dihedral angle of the nitro group relative to the aromatic ring due to steric hindrance from the adjacent hydroxyl group. We must use Quantum Mechanics (QM) to find the true global energy minimum.

-

Initialization: Import the SMILES string (CC1=CC2=C(C=C1)C(=O)C(=CN2)=O) into GaussView.

-

Geometry Optimization: Execute Density Functional Theory (DFT) calculations using the B3LYP/6-31G(d,p) basis set.

-

Self-Validation Step (Frequency Calculation): Run a vibrational frequency calculation on the optimized geometry. Validation criteria: The absence of imaginary frequencies confirms the structure represents a true global minimum, not a saddle point.

-

Charge Assignment: Assign Restrained Electrostatic Potential (RESP) charges, which are vastly superior to standard Gasteiger charges for highly polarized molecules like nitroquinolines.

Protocol 2: Cross-Docking and Consensus Scoring

Causality: Proteins are highly dynamic. Docking our ligand into a single, rigid crystal structure ignores the reality of induced fit. We utilize ensemble docking across multiple conformations of the target (e.g., DNA Gyrase B or Methionine Aminopeptidase).

-

Target Preparation: Retrieve high-resolution (< 2.0 Å) crystal structures of the target from the PDB. Remove water molecules (except those bridging catalytic metals) and add polar hydrogens.

-

Self-Validation Step (Re-docking): Extract the native co-crystallized ligand and re-dock it into the active site using AutoDock Vina. Validation criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å. If it fails, the grid box parameters or scoring function must be recalibrated.

-

Ensemble Docking: Dock 7-Methyl-3-nitroquinolin-4-ol into the validated grid box.

-

Interaction Analysis: Evaluate the poses not just by binding energy (kcal/mol), but by the preservation of critical mechanistic interactions: Does the 4-OH coordinate with the metal ion? Is the 7-methyl group buried in the hydrophobic pocket?

Protocol 3: Molecular Dynamics (MD) and MM/PBSA Validation

Causality: Molecular docking only provides a static snapshot and relies on heavily approximated scoring functions. To prove that 7-Methyl-3-nitroquinolin-4-ol is a viable bioactive agent, we must simulate the drug-target complex over time to calculate the true thermodynamic binding free energy.

-

System Solvation: Place the best-docked complex into a dodecahedron box and solvate using the TIP3P water model. Neutralize the system with Na+/Cl- ions.

-

Equilibration: Perform 100 ps of NVT (constant Volume and Temperature at 300K) followed by 100 ps of NPT (constant Pressure at 1 bar) equilibration to stabilize the solvent around the complex.

-

Production Run: Execute a 100 ns MD simulation using GROMACS with the CHARMM36 force field.

-

Self-Validation Step (Trajectory Stability): Extract the backbone RMSD of the protein and the heavy-atom RMSD of the ligand. Validation criteria: The ligand RMSD must plateau and remain stable (fluctuations < 1.5 Å) for the final 50 ns of the simulation. Continuous climbing indicates the ligand is diffusing out of the pocket (a false positive from docking).

-

MM/PBSA Calculation: Extract snapshots from the stable trajectory window (e.g., 50-100 ns) and calculate the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) binding free energy. This provides a highly accurate, thermodynamically rigorous prediction of bioactivity.

Conclusion

The in silico prediction of 7-Methyl-3-nitroquinolin-4-ol bioactivity requires a deep understanding of its structural causality. By recognizing the specific roles of the 7-methyl, 3-nitro, and 4-hydroxyl groups[1], and by employing a self-validating computational pipeline—from QM optimization to MM/PBSA thermodynamic validation—researchers can confidently transition this compound from a digital model to targeted in vitro assays[2][3]. This rigorous methodology minimizes false positives and accelerates the discovery of novel therapeutic applications for quinoline derivatives.

References

-

Antunes, Magda, et al. "In silico and in vitro analysis of the mechanisms of action of nitroxoline against some medically important opportunistic fungi." Journal de Mycologie Médicale, PubMed, 30 June 2023.[Link]

-

Fikadu, T., et al. "Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines." BMC Chemistry, PMC, 13 Jan. 2022.[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. In silico and in vitro analysis of the mechanisms of action of nitroxoline against some medically important opportunistic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Methyl-3-nitroquinolin-4-ol and its Congeners: Synthesis, Properties, and Therapeutic Potential

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are foundational components in a vast array of natural products, synthetic organic compounds, and critically, a multitude of approved therapeutic agents.[3] The structural rigidity and the presence of a nitrogen heteroatom provide a unique electronic and steric profile, enabling quinoline-based molecules to interact with a wide range of biological targets. This has led to the development of drugs with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][4]

Within this broad class, quinolin-4-ones are a particularly significant subgroup, characterized by a carbonyl group at the C4 position.[5] These compounds and their derivatives have garnered immense interest due to their favorable physicochemical properties, low toxicity, and versatile synthetic accessibility.[5] This guide focuses specifically on 7-Methyl-3-nitroquinolin-4-ol (IUPAC Name: 7-methyl-3-nitro-1H-quinolin-4-one), a derivative that combines the core quinolin-4-one structure with key functional groups poised for biological activity and further chemical modification. The methyl group at the C7 position, the electron-withdrawing nitro group at C3, and the hydroxyl group at C4 create a molecule that serves as both a valuable synthetic intermediate and a subject of interest for exploring structure-activity relationships in drug development.[6]

Part 1: Synthesis and Characterization

The construction of complex molecules like 7-Methyl-3-nitroquinolin-4-ol is a multi-step process that requires careful planning to ensure the controlled formation of the core structure and the precise installation of functional groups.[6]

Synthetic Strategy: A Two-Stage Approach

A logical and common synthetic route involves two primary stages: first, the assembly of the 7-methylquinolin-4-ol core, followed by the regioselective nitration at the C3 position.

-

Core Synthesis: The initial step is the formation of the 7-methylquinolin-4-ol precursor. This is typically achieved through classic cyclization reactions such as the Conrad-Limpach or Gould-Jacobs synthesis, which are well-established methods for constructing the quinoline skeleton from aniline and β-ketoester precursors.

-

Nitration: With the core structure in place, the nitro group is introduced at the C3 position. This is an electrophilic aromatic substitution reaction, typically carried out using a nitrating agent like nitric acid in a strong acid medium such as sulfuric or propanoic acid.[7] The electronic properties of the quinolin-4-one ring direct the incoming nitro group to the C3 position.

Caption: General synthetic pathway for 7-Methyl-3-nitroquinolin-4-ol.

Physicochemical Properties

7-Methyl-3-nitroquinolin-4-ol is an organic compound provided as a high-purity standard for research purposes.[6] Its key identifiers and properties are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₃ | [6][8] |

| Molecular Weight | 204.18 g/mol | [6] |

| IUPAC Name | 7-methyl-3-nitro-1H-quinolin-4-one | [6] |

| CAS Number | 50332-60-0 | [6] |

| InChIKey | UHNGNAKCLOWVMQ-UHFFFAOYSA-N | [6][8] |

| SMILES | CC1=CC2=C(C=C1)C(=O)C(=CN2)[O-] | [6][8] |

| Topological Polar Surface Area | 74.9 Ų | [6] |

Part 2: Biological Activity and Structure-Activity Relationship (SAR)

While specific biological screening data for 7-Methyl-3-nitroquinolin-4-ol is not extensively reported in the literature, its structural motifs provide a strong basis for predicting its potential activities and for understanding the broader SAR of related quinolin-4-one derivatives.[6]

Predicted Biological Role of Key Functional Groups

The biological potential of this molecule is driven by the interplay of its three key functional groups.

-

4-Hydroxyquinoline Core: This moiety is a well-known platform for metal chelation and can interact with various biological targets.[6]

-

3-Nitro Group: As a potent electron-withdrawing group, the nitro moiety is a primary driver of biological activity.[6] It can induce oxidative stress through the generation of reactive oxygen species (ROS), a mechanism implicated in both antimicrobial and anticancer effects.[6][9] The nitro group is often considered both a pharmacophore and a potential toxicophore, requiring careful evaluation.[9]

-

7-Methyl Group: Substituents on the benzene ring of the quinoline system can significantly modulate physicochemical properties (like lipophilicity) and biological activity. The methyl group at C7 can influence how the molecule binds to target proteins or enzymes.

Anticancer Potential of Related Quinoline Structures

The quinoline scaffold is a cornerstone in the development of anticancer agents, acting through diverse mechanisms of action such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[4][5]

-

Substitution is Key: Research has shown that substitutions at the C2 and C4 positions of the quinoline ring are crucial for anticancer activity.[4] Specifically, 4-quinolinyl-substituted compounds have demonstrated significant cytotoxic and cyclin-dependent kinase (CDK) inhibitory activity, marking them as promising leads for designing more selective inhibitors.[4]

-

Hybrid Molecules: The hybridization of the quinolin-4-one scaffold with other anticancer pharmacophores is an active area of research aimed at developing more potent drug candidates.[5]

Antimicrobial Activity of the Quinoline Class

Although no specific antimicrobial studies on 7-Methyl-3-nitroquinolin-4-ol have been identified, the broader quinoline class is rich with compounds possessing antibacterial, antifungal, and antiprotozoal properties.[2][6]

-

Mechanism of Action: The antimicrobial effects of nitro-containing compounds are often linked to their reduction within the target cell to produce toxic intermediates, such as nitroso and superoxide species, which can then covalently bind to DNA, leading to cell death.[9]

-

SAR in Quinolones: In related quinolone antibacterials (which often contain a carboxylic acid at C3), the stereochemistry and nature of the substituent at the C7 position are critical for antibacterial potency and efficacy.[10] This underscores the importance of the substitution pattern on the benzene portion of the ring system.

Part 3: Utility as a Synthetic Intermediate

Beyond its own potential bioactivity, 7-Methyl-3-nitroquinolin-4-ol is a valuable and versatile building block for creating libraries of more complex derivatives.[6] The functional groups present on the molecule offer multiple handles for chemical modification.

Key Chemical Transformations

The primary sites for modification are the nitro group at C3 and the hydroxyl group at C4, allowing for systematic exploration of the chemical space around the quinoline core.

-

Reduction of the Nitro Group: The C3 nitro group can be readily reduced to a primary amine (3-amino-7-methylquinolin-4-ol) using standard reducing agents like stannous chloride (SnCl₂) or through catalytic hydrogenation. This amino group can then be further functionalized via acylation, alkylation, or other amine-related chemistries.[6]

-

Modification of the Hydroxyl Group: The C4 hydroxyl group can undergo O-alkylation to form ethers or can be converted to a halogen (e.g., a chloro group via reagents like POCl₃), which can then be displaced by various nucleophiles to install a wide range of substituents at the C4 position.[6][11]

Caption: Potential chemical modifications of 7-Methyl-3-nitroquinolin-4-ol.

Part 4: Experimental Protocols

The following provides a generalized, step-by-step methodology for the synthesis of 7-Methyl-3-nitroquinolin-4-ol, based on established chemical principles for quinoline synthesis.

Protocol: Two-Step Synthesis of 7-Methyl-3-nitroquinolin-4-ol

Step 1: Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction)

-

Reactant Preparation: In a suitable reaction vessel, mix m-toluidine with diethyl (ethoxymethylene)malonate.

-

Initial Condensation: Heat the mixture, typically at 100-120°C, for 1-2 hours to form the intermediate enamine. The progress can be monitored by observing the evolution of ethanol.

-

Cyclization: Add the reaction mixture to a high-boiling point solvent (e.g., diphenyl ether) and heat to a high temperature (around 240-260°C). This promotes the thermal cyclization to form the quinolin-4-ol ring system.

-

Workup and Isolation: After cooling, the solid product is typically collected by filtration, washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent, and then recrystallized from a solvent like ethanol or acetic acid to yield pure 7-methylquinolin-4-ol.

Step 2: Nitration to Yield 7-Methyl-3-nitroquinolin-4-ol

-

Acidic Medium: Suspend the 7-methylquinolin-4-ol from Step 1 in a strong acid, such as concentrated sulfuric acid or propanoic acid, in a flask cooled in an ice bath.[7]

-

Nitrating Agent Addition: Slowly add a nitrating agent (e.g., fuming nitric acid) dropwise to the cooled, stirred suspension. Maintain the temperature below 10°C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete (monitored by TLC).

-

Isolation and Purification: Carefully pour the reaction mixture onto crushed ice. The precipitated solid product is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried. Recrystallization from a suitable solvent (e.g., ethanol or DMF) affords the purified 7-Methyl-3-nitroquinolin-4-ol.

Conclusion and Future Directions

7-Methyl-3-nitroquinolin-4-ol is a well-defined chemical entity with a straightforward synthetic pathway.[6] While it serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds, its own biological profile remains largely unexplored.[6] The presence of a nitro group and a 4-hydroxyquinoline core strongly suggests potential for biological activity, particularly in the realms of anticancer and antimicrobial research.[6][9]

The clear research gap invites further investigation. Future work should focus on:

-

Systematic Biological Screening: Evaluating the compound against a wide range of cancer cell lines and microbial pathogens to uncover any inherent bioactivity.

-

SAR Studies: Synthesizing a focused library of analogs by systematically modifying the C3 and C4 positions to establish clear structure-activity relationships. This would provide invaluable data for the rational design of more potent and selective therapeutic agents based on the 7-methylquinolin-4-ol scaffold.

-

Mechanistic Investigations: Should biological activity be confirmed, subsequent studies should aim to elucidate the mechanism of action, such as its potential to induce oxidative stress, chelate metals, or inhibit specific enzymes like kinases.

By leveraging its synthetic accessibility and intriguing structural features, 7-Methyl-3-nitroquinolin-4-ol stands as a promising starting point for future drug discovery campaigns.

References

- Benchchem. 7-Methyl-3-nitroquinolin-4-ol | Supplier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm4vlzxW_zhXdYFY45Il1sEq_nz4BSTI35vQIfHwSGKMzsGCdfd5sPm4k4yEetfYVL5zI5Xc9HHOemfN7OSa__JIk2kiPAQsHdxv0qACgQYElQMi3z_B8ZaKT8Mn3YPOZjnpwtEw==]

- Kumar, S., Bawa, S., & Gupta, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9wD_KrDmEHkO4iVR9yR3MfCUnt4-dE02MU5NSkUULPuxib75CjkfIdhPS-R4wyaQ6xEDwjJGZlWHu2m-gRbnlT_SOOWQtMQdaTXxt9gZU_SgDfCYXus1wvSqe8AT0Mb4TBHFVZqsGmYJGN-unj6VPbLbJZNvVb8wTTe7URKTY3dmC8gwvlkD0VvTl7HVYG2EqOXnPZ70YV2LD67PtOsU0sPJM]

- Bharti, A., Bijauliya, RK., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4). [URL: http://dx.doi.org/10.22270/jddt.v12i4.5561]

- Kaur, M., et al. (2026). A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZioN8XcUWkOdM0JAtgpNsnKeTDUfhSLxB1Iq0fZQctwAzK6IXTiBjVlOAvq--5PVeR6KHnOdS7P3bGcZ7JJPCOVcW8lACe4u7v4nPKPIx5Fxv4KdGXRR-SYjXYz-BC9OGxZNSeQLpzmh833lYyoOqSWGBJiWYM1a-u1fayZ-OivCTSnWYjVxHHd1JWZxgQDyrc9bgY1omKB3vMoW61T0UZ6CKFDo0OIksDOvYvOMe7-x3MI1gfESp_wJ9Gd7-Zh8n]

- Shaaban, M., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6UPQM7uqtn2dNkx_C9VDjmb6gSQkbLUO4_CyMEmg7ZwviTW08hQxPo8ZxqLWPCh7-wGHANvRRdz8NHtkA1lBB4TW3y_EbSSiaQJFP8Y__ARu88ZOHhqYfkG0aVLXUpPNH2z4vU_PYkxmi8Kl_8l4kjvaASprGh2Vf]

- PubChemLite. 7-methyl-3-nitroquinolin-4-ol (C10H8N2O3). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFui7_g9bq4Wdxn4L5c12z9Uu2RRFJuUY3iKQbNe2OyUFBYk7UA7WlQGvtu0jzTxcmuWgkc85eEgKfh1PXybI13lLIpiNYGldDjMV0W5c05vkf5GDRC_pELAQyGDzyWlDRZxtF3DQSfiUqkOpDdXw==]

- Bielenica, A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgnkmTCaLz8uj3zk46BTRD9T12ypU_lTn2JYupJVMctyFMIDbT4pilzrFrcvqVRdxAO_kTs2n0KhAKYacXhY-iw2ZlF8Ft7AkLM0_TgSa_8ZkE5KEkiEBewA0R0i1L3vMWZXlq5MrhoSub2pYS]

- Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK3t8Sq-oZRRxXNA7N2Pcw6KH7o1TCGQ2gBvShwZaZZrUiL6Sct7Xv1UkEaSX7OaHiT6M6LCNgSM6m22G4bNvZJDyhawqxaAYAT7MXnFEg_TxzPwaI1MYws9Ksl5qBP2goevtX-yu9IkzCHn6SeQ==]

- Wang, W. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4vRwXcE6avN27S3K851Ugi-qiVNU1dnWJmQ8rNMvgxqp1QEHZ9YVYBd4oXGNx8xTHpzBT8MnZVArgJ6hoNiM_EZk18LRljuSb-GJWh4eEl3j4hS6JT6aFXQ-mGJURe0wuVH8fYIqCrZGd_Vv1-l9zZcRA_GhAVqVLFyjtFX-NcpkebBeGRVboAtOYvJXhGiygsyXTWxNpE8MvqRo6FLOR1KcygcqYbwZU9ArtBJM_vBPXWA0i0B5LMRAlqjcrOg==]

- Cheméo. (2026). 7-Methyl 8-nitroquinoline. [URL: https://www.chemeo.com/cid/34-803-2/7-Methyl-8-nitroquinoline.pdf]

- Moshang Chemical. 7-methyl-3-nitro-quinolin-4-ol | 50332-60-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXomgqyARhv1ZhCVvSZSUYSanUVkIA0oP-87aMkPhsC7v5Zo98xFUHTep9sw0A5MAeqAH9h0xx3Q1jV9GSGFQ7Avhth1nirn55B7vMPO1XmZ0tpi09Qd5SCAjd7vJI5nXADV-5gjme86YDSqI2]

- Maldonado, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/27/11/3651]

- Singh, U. P., & Bhat, H. R. (n.d.). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHizjuuXpbjHDJjlHuMC213FuGA7TPsdkJn4iotaexJGQ7mPQyeJe9NRD_FId5cmPaNg66NilqhCsjJeye7CUvum9w54tVkOIQ6TYy6VkHtk5I6w7mdq797nc_bb4o19k_AmBfotv5VexxdUSTVuk4qIVJmoupcfWuGqk9mXfLP8OH-5ty52Gqxo_9LOuDTJB9WsTZCDgLEc2wqfEXkFfAzSGW57BgKVWy9aFvt4FItJglPPM-JbdoWME5ScRbq2dsggjgryeIb9X7DJped3IKtlTtLzTGvtbLw7VcY7s4B4SwTyXTYPAjRWVIA2YKIHoJCfWR3lO3guLWW2Z2WwERceQQQ-IYMAC1OX6-WscU39KjmZg9MSjxZ9GRCsrgoNfXi2EFPoitXYwHYa0yVkF83ypMAUfduFu46bmm8C_eXVHNhPKSsCjNTjMCUZariC9JBBvDkAJImKldCM9gzHotPe8wlrl5n6Kh7-4c=]

- Chemical Synthesis Database. (2025). 2-methyl-3-nitro-1,2,3,4-tetrahydro-4-quinolinol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5EPNfEBnl8OntSZhG6hAHI9ydrA6IZUqLrcIrdBmTxkouTtePHh6_TBOBYGzh8kjt-cmVhFbN3u4qCyWAfD6dIRh2rxhg-Lh8ni-JHUwUF0qC03rannzpuK0PB_7RkQMThLs3pBE7qjw9-NhMHKvvyKQUm6xPO7iXRCM=]

- PubMed. (1994). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. [URL: https://pubmed.ncbi.nlm.nih.gov/7973618/]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]

- 7. 7-methyl-3-nitro-quinolin-4-ol - CAS号 50332-60-0 - 摩熵化学 [molaid.com]

- 8. PubChemLite - 7-methyl-3-nitroquinolin-4-ol (C10H8N2O3) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tautomeric Dynamics in 3-Nitroquinolin-4-ol Systems: A Technical Guide

Executive Summary

The phenomenon of prototropic tautomerism in 4-hydroxyquinoline derivatives is a foundational concept in heterocyclic chemistry, profoundly impacting the physicochemical properties and pharmacological profiles of these molecules[1]. The equilibrium between the aromatic 4-hydroxyquinoline (enol/lactim) form and the non-aromatic quinolin-4(1H)-one (keto/lactam) form is highly sensitive to electronic substitutions and environmental factors[2]. The introduction of a strongly electron-withdrawing nitro group at the C3 position—yielding the 3-nitroquinolin-4-ol system—creates a complex thermodynamic landscape governed by competing intramolecular forces. This whitepaper provides an in-depth analysis of these mechanistic drivers, outlines robust experimental workflows for tautomer elucidation, and discusses the critical implications for drug development.

Mechanistic Drivers of Tautomerism

The tautomeric equilibrium in 3-nitroquinolin-4-ol systems is not static; it is a dynamic balance dictated by two primary, opposing electronic forces:

-

Electronic Push-Pull Stabilization (Keto Preference): The nitro group at the C3 position acts as a potent π -acceptor. In the keto tautomer (3-nitroquinolin-4(1H)-one), the lone pair of electrons on the N1 nitrogen delocalizes through the conjugated ring system towards the C4 carbonyl and the C3 nitro group. This "push-pull" resonance strongly stabilizes the highly dipolar keto form, making it the predominant species in highly polar solvents and the solid state[3].

-

Intramolecular Hydrogen Bonding (Enol Preference): Conversely, the enol form (3-nitroquinolin-4-ol) features a hydroxyl group at C4 directly adjacent to the C3 nitro group. This spatial proximity allows for the formation of a robust 6-membered intramolecular hydrogen bond (O-H···O-N). In non-polar environments or the gas phase, where intermolecular solvent stabilization is absent, this intramolecular interaction significantly lowers the free energy of the enol form, shifting the equilibrium[4].

Caption: Logical relationship of forces driving 3-nitroquinolin-4-ol tautomerism.

Experimental Protocols for Tautomer Elucidation

Protocol 1: Variable-Temperature NMR (VT-NMR) Spectroscopy

Causality: Standard 1D NMR at ambient temperature may yield time-averaged signals if the proton exchange rate between the keto and enol forms is faster than the NMR timescale. VT-NMR slows down this exchange, allowing for the distinct observation of both tautomers and the calculation of thermodynamic parameters ( ΔG , ΔH , ΔS ). Furthermore, solvent selection is critical: DMSO- d6 stabilizes the highly dipolar keto form via its high dielectric constant, while CDCl 3 preserves the intramolecular H-bond of the enol form[5].

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the highly pure 3-nitroquinolin-4-ol sample in 0.5 mL of a deuterated solvent. Prepare two parallel samples: one in DMSO- d6 and one in CDCl 3 .

-

Instrument Setup: Utilize a high-resolution NMR spectrometer ( ≥ 400 MHz). Calibrate the variable temperature unit using a standard methanol sample for low temperatures.

-

Data Acquisition: Acquire standard 1 H and 13 C spectra at 298 K. To observe dynamic exchange, gradually decrease the temperature in 10 K increments down to 233 K (or the solvent's freezing limit), allowing 5 minutes for thermal equilibration at each step.

-

Self-Validation: Monitor the downfield region (11.0 - 13.5 ppm). The appearance of a sharp N-H proton signal (~12.5 ppm) validates the presence of the keto form, whereas a broad O-H signal (~11.5 ppm) indicates the enol form. If the signal remains averaged, the exchange is still too rapid, validating the need for lower temperatures or alternative solvents.

Protocol 2: Density Functional Theory (DFT) Modeling

Causality: Experimental data provides macroscopic observations, but DFT calculations isolate the intrinsic molecular energetics and validate spectroscopic assignments via calculated shielding tensors. The B3LYP functional with a 6-311+G(d,p) basis set is chosen because it provides an optimal balance between computational cost and accurate modeling of hydrogen-bonded heterocyclic systems[4].

Step-by-Step Methodology:

-

Geometry Optimization: Construct initial 3D models of both the keto and enol tautomers. Perform full geometry optimization in the gas phase.

-

Frequency Validation: Run vibrational frequency calculations on the optimized geometries. The absence of imaginary frequencies self-validates that the structures represent true energy minima rather than transition states.

-

Solvation Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) to simulate solvent effects (e.g., setting the dielectric constant to 46.8 for DMSO) and recalculate the relative free energies.

-

NMR Prediction: Utilize the Gauge-Independent Atomic Orbital (GIAO) method to calculate theoretical 1 H and 13 C chemical shifts, referencing them to calculated TMS shielding tensors to cross-validate experimental NMR findings.

Caption: Multimodal experimental workflow for elucidating tautomeric ratios.

Quantitative Tautomeric Data

The following table summarizes the diagnostic spectroscopic markers used to differentiate the two tautomeric states of 3-nitro substituted quinoline systems[1][5].

| Diagnostic Parameter | Keto Tautomer (3-Nitroquinolin-4(1H)-one) | Enol Tautomer (3-Nitroquinolin-4-ol) |

| Predominant Environment | Solid state, highly polar solvents (DMSO) | Gas phase, non-polar solvents (CHCl 3 ) |

| 1 H NMR: N-H Shift | ~11.5 - 13.0 ppm (sharp/broad singlet) | N/A |

| 1 H NMR: O-H Shift | N/A | Variable, broad ~11.0 - 12.0 ppm |

| 13 C NMR: C4 Shift | ~170 - 175 ppm (Carbonyl C=O) | ~155 - 160 ppm (Aromatic C-OH) |

| IR Spectroscopy | 1620 - 1680 cm −1 (Strong C=O stretch) | ~3200 - 3400 cm −1 (Broad O-H stretch) |

| Biological Relevance | Active pharmacophore in most target sites | Generally inactive / Pre-drug form |

Implications in Drug Development

Understanding the dominant tautomer is not merely an academic exercise; it is critical for structure-based drug design. For instance, in the development of CFTR potentiators (e.g., Ivacaftor derivatives) and antimalarial quinolone 3-esters, the keto form is often the biologically active species responsible for critical hydrogen-bonding interactions within the target protein's active site[6].

When a 3-nitro group is present, its strong intramolecular hydrogen bonding can trap the molecule in the enol form in lipophilic environments (like cell membranes). Failure to account for the tautomeric penalty—the thermodynamic energy required to break the intramolecular H-bond and convert a stable enol into the active keto form upon entering a polar target binding pocket—can result in massive discrepancies between in silico predicted docking scores and actual in vitro binding affinities[7]. Drug development professionals must utilize the workflows outlined above to ensure the synthesized API will adopt the correct bioactive conformation under physiological conditions.

Sources

Chemical Reactivity, Stability, and Synthetic Utility of 7-Methyl-3-nitroquinolin-4-ol: A Technical Guide

Executive Summary & Strategic Importance

In the landscape of medicinal chemistry, the rational design of immunomodulators relies heavily on robust, highly functionalized heterocyclic precursors. 7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) stands as a critical intermediate in the synthesis of imidazo[4,5-c]quinoline derivatives[1]. These downstream molecules, which include prominent drugs like imiquimod and resiquimod, act as potent synthetic ligands for Toll-like receptors 7 and 8 (TLR7/8), driving the induction of interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α)[2].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic "push-pull" electronic system. The electron-donating C4-hydroxyl group and the strongly electron-withdrawing C3-nitro group dictate a highly predictable and exploitable reactivity profile, making it an indispensable building block for complex pharmaceutical synthesis[1].

Physicochemical Profiling & Structural Stability

Understanding the physical parameters of 7-Methyl-3-nitroquinolin-4-ol is essential for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows. The presence of the C7-methyl group enhances the molecule's lipophilicity, which is crucial for the membrane permeability of its downstream active pharmaceutical ingredients (APIs)[1].

Quantitative Data Summary

| Physicochemical Property | Value | Structural Implication / Experimental Relevance |

| Molecular Weight | 204.18 g/mol | Highly efficient scaffold weight; leaves ample room for functionalization within Lipinski's Rule of 5[1]. |

| Monoisotopic Mass | 204.0535 Da | Critical for LC-MS validation. Expected [M+H]+ adduct at m/z 205.06078[3]. |

| LogP (Predicted) | 2.35 | Moderate lipophilicity; ensures tractability in organic solvents like ethyl acetate and methanol[1]. |

| Topological Polar Surface Area | 74.9 – 78.9 Ų | Balances aqueous solubility with organic phase partitioning during liquid-liquid extractions[1]. |

| Precursor Melting Point | 233 – 235 °C | High melting point of the 7-methyl-4-quinolinol precursor indicates strong intermolecular hydrogen bonding[4]. |

Tautomerism and Stability

In solution, 7-methyl-3-nitroquinolin-4-ol exists in a tautomeric equilibrium with its quinolone form (7-methyl-3-nitro-1H-quinolin-4-one)[1]. In polar protic solvents, the quinolone form often predominates. This tautomerization is chemically significant because it dictates the nucleophilicity of the oxygen atom. For long-term stability, the compound must be protected from intense UV light, as the C3-nitro group can undergo photochemical degradation, leading to undesired oxidative stress byproducts[1].

Chemical Reactivity & Mechanistic Logic

The synthetic utility of 7-Methyl-3-nitroquinolin-4-ol is governed by three primary mechanistic pathways:

-

Regioselective Electrophilic Aromatic Substitution (Nitration): The quinoline core is inherently electron-deficient and resistant to electrophilic attack. However, the strongly activating C4-hydroxyl group directs incoming electrophiles specifically to the ortho position (C3). The C7-methyl group provides a mild inductive stabilization (+I effect) to the intermediate arenium ion[1].

-

Nucleophilic Aromatic Substitution (S_NAr) Activation: The C3-nitro group is a powerful electron-withdrawing group (-M, -I). When the C4-hydroxyl is converted to a better leaving group (e.g., a chloride via POCl₃), the adjacent nitro group severely depletes electron density at C4, facilitating rapid S_NAr by primary amines—a critical step in building the imidazoquinoline core[1].

-

Nitro Reduction: The nitro group can be cleanly reduced to a primary amine (3-amino-7-methylquinolin-4-ol) using catalytic hydrogenation. This sets the stage for cyclization with ortho-esters to form the fused imidazole ring[1][4].

Experimental Protocols: A Self-Validating Synthetic Workflow

To ensure high reproducibility and scientific integrity, the following protocols detail the synthesis of 7-methyl-3-nitroquinolin-4-ol and its immediate downstream reduction. Every step is designed with inherent causality and quality control checkpoints.

Protocol A: Regioselective Nitration of 7-Methyl-4-quinolinol

Objective: Install the nitro group at the C3 position to yield 7-methyl-3-nitroquinolin-4-ol.

-

Preparation: Suspend 10.5 g of 7-methyl-4-quinolinol in 125 mL of propionic acid[4].

-

Causality: Propionic acid (b.p. 141 °C) is deliberately chosen over acetic acid. The protonated quinoline ring strongly resists electrophilic attack, requiring high thermal energy. Propionic acid allows the system to be safely heated to 125 °C at ambient pressure without boiling off the solvent or requiring a pressurized reactor[4].

-

-

Activation: Heat the suspension to 125 °C until complete dissolution is achieved.

-

Nitration: Slowly add 6 mL of 70% Nitric Acid dropwise to the hot solution[4]. Maintain stirring for 1.5 hours.

-

Causality: Dropwise addition controls the exothermic nitration, preventing thermal runaway and suppressing over-nitration at the C6 or C8 positions.

-

-

Isolation & Validation: Allow the mixture to cool to ambient temperature. The product will spontaneously precipitate. Isolate via vacuum filtration, washing sequentially with ethanol and deionized water, then dry to yield a pale yellow solid[4].

-

Self-Validating QC: The reaction is thermodynamically driven to completion by the precipitation of the product, which is poorly soluble in cold propionic acid. Confirm success via LC-MS, looking for the [M+H]+ peak at m/z 205.06[3].

-

Protocol B: Catalytic Reduction to 3-Amino-7-methylquinolin-4-ol

Objective: Reduce the C3-nitro group to prepare the scaffold for imidazole ring annulation.

-

System Setup: In a Parr hydrogenation flask, combine 11.8 g (58 mmol) of 7-methyl-3-nitroquinolin-4-ol, 300 mL of methanol, and 50 mL of ammonium hydroxide (NH₄OH)[4].

-

Catalyst Addition: Add 1.0 g of 10% Palladium on Carbon (Pd/C)[4].

-

Causality: The addition of NH₄OH is critical. It neutralizes any trace acidic impurities that could poison the Pd catalyst. Furthermore, the basic environment suppresses the accumulation of reactive hydroxylamine intermediates, ensuring the reduction proceeds completely to the primary amine without forming azoxy dimers[4].

-

-

Hydrogenation: Place the flask on a Parr apparatus under hydrogen gas pressure[4]. Agitate until hydrogen uptake ceases.

-

Isolation & Validation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

-

Self-Validating QC: The kinetic feedback of the reaction is monitored via the pressure gauge on the Parr apparatus; a stabilization of H₂ pressure indicates complete consumption of the nitro starting material.

-

Visualizing the Synthetic and Biological Logic

The transformation of 7-methyl-3-nitroquinolin-4-ol into a biologically active API is a masterclass in logical synthetic design. Below is the workflow mapping the chemical progression from precursor to active immunomodulator.

Caption: Synthetic workflow from 7-methyl-4-quinolinol to immunomodulatory imidazoquinolines.

Once synthesized, the resulting imidazo[4,5-c]quinolines exert their therapeutic effects by hijacking the innate immune system's viral recognition pathways[2]. The diagram below illustrates the precise signaling cascade triggered by these synthetic derivatives.

Caption: TLR7/8 signaling pathway activated by imidazoquinoline derivatives targeting MyD88.

References

-

7-Methyl-3-nitroquinolin-4-ol | Supplier, Benchchem. 1

-

United States Patent US 6,809,203 B2: Synthesis of 1H-imidazo[4,5-c]quinolin-4-amines, Googleapis.com. 5

-

7-methyl-3-nitroquinolin-4-ol (C10H8N2O3) Structural Information, PubChemLite. 3

Sources

- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. PubChemLite - 7-methyl-3-nitroquinolin-4-ol (C10H8N2O3) [pubchemlite.lcsb.uni.lu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Protocol for the Synthesis and Characterization of 7-Methyl-3-nitroquinolin-4-ol

Introduction and Strategic Context

7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) is a highly valued heterocyclic building block in medicinal chemistry and drug development[1]. Its structural framework—featuring a reactive nitro group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 7-position—makes it a versatile precursor for synthesizing complex, therapeutically relevant molecules[1].

Most notably, this compound and its derivatives are critical intermediates in the synthesis of 1H-imidazo[4,5-c]quinolines[2]. These downstream products are potent Toll-like receptor (TLR) 7 and 8 agonists, which are heavily investigated as immune response modifiers and potential vaccine adjuvants[2][3]. The strategic nitration of the quinoline core is a foundational step in establishing the necessary functional groups for subsequent cyclization into the imidazoquinoline scaffold[4].

Physicochemical Profile

To ensure accurate stoichiometry and analytical validation, the core physicochemical properties of 7-Methyl-3-nitroquinolin-4-ol are summarized below[1][5].

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Monoisotopic Mass | 204.0535 Da |

| Topological Polar Surface Area (TPSA) | 74.9 Ų |

| InChIKey | UHNGNAKCLOWVMQ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C(=O)C(=CN2)[O-] |

| Predicted [M+H]+ Adduct (m/z) | 205.06078 |

Mechanistic Insights: Regioselective Nitration

The synthesis of 7-Methyl-3-nitroquinolin-4-ol is typically achieved via the direct electrophilic aromatic substitution (nitration) of 7-methylquinolin-4-ol[1].

Causality in Reaction Design:

-

Regioselectivity: The hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the quinolin-4-one form) strongly activates the 3-position of the quinoline ring via resonance. This electron-donating effect directs the incoming nitronium ion ( NO2+ ) almost exclusively to the C-3 position, ensuring high regioselectivity[1].

-

Solvent Selection: Propionic acid is frequently selected over sulfuric acid as the reaction medium. Propionic acid provides excellent solubility for the quinolinol precursor at elevated temperatures and acts as a milder medium, which minimizes oxidative degradation of the electron-rich heterocyclic core[1].

-

Deactivation Post-Nitration: Once the nitro group is installed, its strong electron-withdrawing nature deactivates the ring, preventing unwanted poly-nitration and effectively halting the reaction at the mono-nitrated product[1].

Synthetic Workflow

Workflow for the regioselective nitration of 7-methylquinolin-4-ol to the 3-nitro derivative.

Experimental Protocol: Synthesis of 7-Methyl-3-nitroquinolin-4-ol

Note: This protocol is designed for execution by trained professionals in a controlled laboratory environment equipped with a certified fume hood. Nitric acid is a strong oxidizer and corrosive agent.

Materials & Reagents

-

Starting Material: 7-Methylquinolin-4-ol (1.0 equivalent)

-

Reagent: Nitric Acid ( HNO3 , 70% aqueous solution, 1.2 - 1.5 equivalents)

-

Solvent: Propionic Acid (anhydrous, ~10 mL per gram of starting material)

-

Quenching Agent: Deionized Ice Water

Step-by-Step Methodology

-

Preparation of the Reaction Mixture:

-

Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 7-methylquinolin-4-ol.

-

Add propionic acid to the flask. Stir the suspension at room temperature.

-

Mechanistic Note: The starting material may not fully dissolve until the mixture is heated.

-

-

Thermal Activation:

-

Place the flask in an oil bath and gradually heat the mixture to 115–125 °C with continuous stirring until a homogenous solution is achieved.

-

-

Addition of Nitrating Agent:

-

Equip the setup with an addition funnel. Carefully add the 70% nitric acid dropwise over a period of 15–30 minutes.

-

Safety & Causality: The addition must be controlled. The reaction is exothermic, and rapid addition can lead to localized boiling, oxidative cleavage, or loss of regiocontrol[1].

-

-

Reaction Progression:

-

Maintain the reaction temperature at 120 °C for 1.5 to 2 hours.

-

Monitor the reaction progress via TLC (e.g., 10% MeOH in CH2Cl2 ) or LC-MS until the starting material is fully consumed[4].

-

-

Quenching and Precipitation:

-

Remove the flask from the oil bath and allow it to cool to approximately 60 °C.

-

Pour the warm reaction mixture slowly into a vigorously stirred beaker containing crushed ice and deionized water (approx. 3-4 times the volume of propionic acid used).

-

A solid precipitate of crude 7-methyl-3-nitroquinolin-4-ol will immediately form. Stir for an additional 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate via vacuum filtration using a Büchner funnel.

-

Wash the filter cake extensively with cold deionized water to remove residual propionic and nitric acids until the filtrate reaches a neutral pH.

-

Optional: For high-purity reference standards, recrystallize the crude solid from a suitable solvent (e.g., ethanol or DMF/water)[1].

-

-

Drying and Validation:

References

-

PubChemLite. "7-methyl-3-nitroquinolin-4-ol (C10H8N2O3)." Université du Luxembourg. Available at: [Link]

-

Beesu, M., et al. "Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines." Journal of Medicinal Chemistry, ACS Publications / NIH PMC (2014). Available at:[Link]

-

Shukla, N. M., et al. "Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants." CORE (2015). Available at: [Link]

Sources

- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]

- 2. Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - 7-methyl-3-nitroquinolin-4-ol (C10H8N2O3) [pubchemlite.lcsb.uni.lu]

7-Methyl-3-nitroquinolin-4-ol as a precursor in organic synthesis

Application Note: 7-Methyl-3-nitroquinolin-4-ol as a Strategic Precursor in the Synthesis of TLR7/8 Agonists and Kinase Inhibitors

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the quinoline scaffold serves as a privileged structure for drug discovery. Specifically, 7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) has emerged as a critical, high-value intermediate for the synthesis of complex heterocyclic therapeutics, most notably Toll-like receptor 7/8 (TLR7/8) agonists (e.g., Imidazo[4,5-c]quinolines) and PI3K/mTOR inhibitors[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly programmable chemical chassis. The strategic placement of its functional groups provides orthogonal reactivity:

-

4-Hydroxyl Group: Acts as a latent leaving group. Upon conversion to a chloride, it becomes highly susceptible to Nucleophilic Aromatic Substitution ( SNAr )[2].

-

3-Nitro Group: Exerts a strong electron-withdrawing effect that activates the 4-position for SNAr . Post-substitution, it can be seamlessly reduced to an amine, providing the necessary nucleophile for subsequent cyclization into an imidazo ring[3].

-

7-Methyl Group: Modulates the lipophilicity (LogP) of the final active pharmaceutical ingredient (API), which is critical for penetrating cell membranes to reach endosomal TLR7/8 receptors[1].

Upstream Synthesis & Nitration Optimization

The synthesis of 7-methyl-3-nitroquinolin-4-ol typically begins with the Conrad-Limpach cyclization of m-toluidine to form 7-methylquinolin-4-ol. The critical step is the subsequent regioselective nitration at the 3-position.

Causality in Solvent Selection: Standard nitration mixtures (e.g., H2SO4/HNO3 ) often lead to poor regioselectivity and over-nitration of the electron-rich benzene ring. By utilizing propionic acid as both the solvent and the acid catalyst, the reaction can be safely heated to 100–125 °C without boiling off (unlike acetic acid, bp 118 °C). This elevated temperature provides the thermodynamic push required to nitrate the deactivated pyridine ring specifically at the 3-position[3].

Electrophilic nitration of 7-methylquinolin-4-ol and subsequent analytical validation steps.

Table 1: Optimization of Nitration Conditions

| Solvent System | Temp (°C) | Nitrating Agent | Yield (%) | Regioselectivity (3-NO2) |

| Acetic Acid | 100 | 70% HNO3 | 45–50 | Moderate |

| Sulfuric Acid | 0–25 | HNO3 / H2SO4 | <30 | Poor (Benzene ring nitration) |

| Propionic Acid | 100–125 | 70% HNO3 | 60–77 | Excellent |

Data synthesized from optimized protocols for quinolin-4-ol nitration[3].

Application Workflow: Synthesis of Imidazo[4,5-c]quinoline TLR7/8 Agonists

The most prominent application of 7-methyl-3-nitroquinolin-4-ol is its use as the foundational block for Imidazo[4,5-c]quinolines. The following protocol details the multi-step cascade, embedding self-validating analytical checks to ensure process integrity.

Synthetic workflow from 7-Methyl-3-nitroquinolin-4-ol to Imidazo[4,5-c]quinoline TLR7/8 agonists.

Step 1: Chlorination (Activation for SNAr )

Rationale: The hydroxyl group is a poor leaving group. Phosphorus oxychloride ( POCl3 ) converts it into a highly reactive chloride. The addition of catalytic N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack type intermediate, drastically accelerating the chlorination[2].

-

Suspend 7-methyl-3-nitroquinolin-4-ol (1.0 eq) in anhydrous DMF (3 mL/mmol).

-

Dropwise add POCl3 (2.0 eq) while maintaining the internal temperature below 35 °C to prevent uncontrolled exotherms.

-

Heat the mixture to 50 °C for 1 hour.

-

Self-Validation Check: Quench a 10 µL aliquot in methanol. Run TLC (Hexane:EtOAc 3:1). The starting material (highly polar, remains near baseline) must be completely consumed, replaced by a highly lipophilic UV-active spot ( Rf ~0.8).

-

Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 4-chloro-7-methyl-3-nitroquinoline[2].

Step 2: Nucleophilic Aromatic Substitution ( SNAr )

Rationale: The 4-chloro intermediate is attacked by a primary amine (e.g., isobutylamine or benzylamine). Triethylamine ( Et3N ) is utilized as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming amine nucleophile[3].

-

Dissolve the 4-chloro intermediate (1.0 eq) in dichloromethane (DCM).

-

Add Et3N (1.5 eq) followed by the desired primary amine (1.1 eq).

-

Stir at room temperature for 2–4 hours.

-

Self-Validation Check: Analyze via LC-MS. The mass spectrum should show the disappearance of the M+ (and M+2 isotope pattern characteristic of chlorine) and the appearance of the desired product mass [M+H]+ .

Step 3: Nitro Reduction & Step 4: Cyclization

Rationale: The 3-nitro group must be reduced to an amine to provide the second nitrogen required for the imidazo ring. Catalytic hydrogenation (Pd/C) is preferred for its clean reaction profile. The resulting diamine is highly sensitive to oxidation and should be immediately cyclized using an orthoester (e.g., triethyl orthoacetate)[3].

-

Dissolve the nitro-amine intermediate in ethanol. Add 10% Pd/C (0.1 eq by weight).

-

Stir under an H2 atmosphere (balloon pressure) until hydrogen uptake ceases.

-

Filter through a Celite pad to remove the catalyst. Do not concentrate to dryness to avoid oxidative degradation.

-

Add triethyl orthoacetate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA) directly to the filtrate. Reflux for 12 hours to afford the final Imidazo[4,5-c]quinoline core.

Table 2: Substitution Kinetics ( SNAr ) of 4-Chloro-7-methyl-3-nitroquinoline

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Isobutylamine | Et3N | DCM | 25 | 2 | 92 |

| Benzylamine | Et3N | DMF | 50 | 4 | 85 |

| Aniline derivatives | DIPEA | EtOH | 80 | 12 | 70–75 |

Application Workflow II: Synthesis of PI3K/mTOR Inhibitors

Beyond immunomodulators, the 3-nitroquinoline-4-ol scaffold is a direct precursor for dual PI3K/mTOR inhibitors, such as derivatives of NVP-BEZ235[4]. In this pathway, the 4-chloro-7-methyl-3-nitroquinoline intermediate is coupled with complex nitrile-bearing anilines (e.g., 2-(4-aminophenyl)-2-methylpropanenitrile). The electron-deficient nature of the 3-nitroquinoline system allows for high-yielding cross-coupling even with sterically hindered or electronically deactivated anilines, provided elevated temperatures and polar aprotic solvents (like DMF or NMP) are utilized[4].

References

- Benchchem. 7-Methyl-3-nitroquinolin-4-ol | Supplier - Benchchem.

- ACS Pharmacology & Translational Science. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity.

- Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- RSC Advances. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines.

Sources

- 1. 7-Methyl-3-nitroquinolin-4-ol|Supplier [benchchem.com]

- 2. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. atlantis-press.com [atlantis-press.com]

Application Note: 7-Methyl-3-nitroquinolin-4-ol in Medicinal Chemistry and Drug Design

Introduction & Pharmacological Significance

7-Methyl-3-nitroquinolin-4-ol (CAS: 50332-60-0) is a highly versatile, high-purity heterocyclic building block utilized extensively in the synthesis of complex pharmaceutical APIs[1]. Structurally, it is characterized by a quinoline core substituted with a nitro group at the C-3 position, a hydroxyl group at the C-4 position (often existing as its 4-oxo tautomer), and a methyl group at the C-7 position[1][2].

As a Senior Application Scientist, understanding the mechanistic rationale behind this specific substitution pattern is critical. The molecule serves as the primary precursor for the synthesis of 1H-imidazo[4,5-c]quinolines —a class of potent immunomodulators (e.g., Imiquimod analogs) and positive allosteric modulators (PAMs) for adenosine receptors[3][4].

The Causality of the 7-Methyl Substitution

The inclusion of the 7-methyl group is not arbitrary; it fundamentally alters the pharmacodynamics of the resulting API:

-